Corypalline
Overview
Description
Synthesis Analysis
A novel synthetic route for Corypalline has been described, using chloro methyl-methyl ether for cyclisation of N- -phenethylamine followed by hydrolysis and N-methylation . The process involves several steps, starting with the benzylation of vanillin, followed by treatment with nitromethane, reduction, benzoylation, cyclisation, hydrolysis, N-methylation, and finally debenzylation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. These include cyclisation, hydrolysis, and methylation reactions . Further studies could provide more insights into the reaction mechanisms and the factors influencing these reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.24200 and a density of 1.138g/cm3 . Its boiling point is 321.2ºC at 760 mmHg . The exact melting point is not available . The molecular formula is C11H15NO2 .
Scientific Research Applications
Chemical Structure and Synthesis
- Corypalline is identified as 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline, isolated from Corydalis pallida and the seeds of C. aurea. Its synthesis was achieved and studied for its structural properties (Manske, 1937).
- Isoquinoline alkaloids including this compound have been synthesized through cyclization and regioselective cleavage reactions. This research provides a method for synthesizing this compound and similar compounds (Irie et al., 1980).
Electrochemical Studies
- This compound's adsorption on a pyrolytic graphite electrode was analyzed using anodic current-time curves. This study aids in understanding the electrochemical behavior of isoquinoline compounds (Braun & Stock, 1973).
Medicinal Research
- Corydalis bungeana Turcz, containing corynoline (a related compound of this compound), exhibits anti-inflammatory effects by modulating pathways like Nrf2 and MAPKs. This implies potential anti-inflammatory applications of this compound (Yang et al., 2016).
- Corynoline, related to this compound, was found to ameliorate ulcerative colitis in mice, suggesting potential therapeutic applications for this compound in inflammation-related disorders (Zhang et al., 2022).
Pharmacokinetics and Interaction Studies
- Corynoline's metabolism was studied, revealing involvement of cytochrome P450 isoforms, which is significant for understanding the pharmacokinetics and potential herb-drug interactions of this compound (Fang et al., 2011).
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOSQQXIHRUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299630 | |
Record name | Corypalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-14-6 | |
Record name | Corypalline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Corypalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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